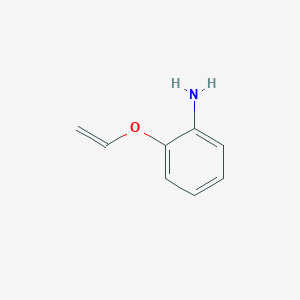

Benzenamine, 2-(ethenyloxy)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

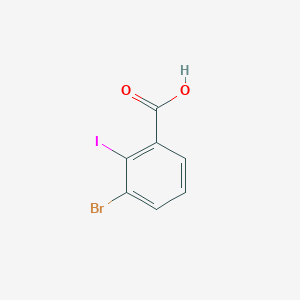

Benzenamine, 2-(ethenyloxy)-, also known as N-(2-vinyl phenoxy) benzylamine, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various industries. It has the molecular formula C8H9NO .

Synthesis Analysis

While specific synthesis methods for Benzenamine, 2-(ethenyloxy)- were not found, general principles of synthesis for polysubstituted benzenes can be applied . These principles involve careful consideration of the order of reactions, as the introduction of a new substituent is strongly affected by the directing effects of other substituents .Molecular Structure Analysis

The molecular structure of Benzenamine, 2-(ethenyloxy)- can be viewed as a 2D Mol file or as a computed 3D SD file . The molecular weight is 135.16 g/mol.Applications De Recherche Scientifique

Synthesis and Characterization

Benzenamine derivatives have been synthesized and characterized for various applications. For instance, complexes of tricarbonyl rhenium(I) with ligands derived from benzenamine have been synthesized and characterized through spectral and structural confirmation. These complexes exhibit unique electronic structures, redox properties, and absorption and emission properties, making them interesting for applications in materials science (Jana et al., 2013). Similarly, luminescent rhenium(I) phenanthroline complexes with benzoxazol-2-ylidene ligands derived from benzenamine have been synthesized, exhibiting green to red phosphorescence at room temperature, which may be useful in developing new luminescent materials (Ko et al., 2012).

Antimicrobial Evaluation

Some benzenamine derivatives have been synthesized and evaluated for their antimicrobial properties. For example, certain compounds showed potency against both Gram-positive and Gram-negative bacteria as well as antifungal activity, indicating potential applications in combating microbial infections (Kapadiya et al., 2020).

Sensing Applications

Benzenamine derivatives have been used in the development of sensors. A study demonstrated the use of a diarylethene derivative containing a benzenamine unit for selective fluorometric/colorimetric sensing of metal ions, showcasing the potential of such compounds in chemical sensing technologies (Guo et al., 2018).

Photovoltaic and Electronic Applications

Benzenamine derivatives have also found applications in the field of organic electronics and photovoltaics. For instance, a star-shaped molecule with a benzenamine core was designed and synthesized for use in organic solar cells, indicating the role of such compounds in the development of organic photovoltaic materials (Wu et al., 2009). Moreover, compounds based on diphenyl benzeneamine moiety have been investigated for their photo- and electroluminescence properties, suggesting their utility as dopant materials in organic light-emitting diodes (OLEDs) (Park et al., 2004).

Propriétés

IUPAC Name |

2-ethenoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-2-10-8-6-4-3-5-7(8)9/h2-6H,1,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXXWGIXGAYXKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC1=CC=CC=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10481760 |

Source

|

| Record name | Benzenamine, 2-(ethenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenamine, 2-(ethenyloxy)- | |

CAS RN |

7707-00-8 |

Source

|

| Record name | Benzenamine, 2-(ethenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,4,5-Tetrahydro-benzo[c]azepin-1-one](/img/structure/B1313754.png)